molecular formula C18H18N2O2 B5800076 3-[2-(2,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone

3-[2-(2,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone

Cat. No. B5800076
M. Wt: 294.3 g/mol
InChI Key: DYRVGNZUKIBFKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone is a synthetic compound that belongs to the family of quinazolinone derivatives. This compound has been of great interest to researchers due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 3-[2-(2,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that the compound may exert its effects through the inhibition of specific enzymes or signaling pathways.
Biochemical and Physiological Effects:
3-[2-(2,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit viral replication. It has also been shown to modulate neurotransmitter levels and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[2-(2,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone in lab experiments is its versatility. It can be used in a range of assays and experiments to investigate its various effects. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored.

Future Directions

There are many potential future directions for research on 3-[2-(2,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone. Some of these directions include further investigation of its antitumor, anti-inflammatory, and antiviral activities, as well as its potential use in the treatment of neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for therapeutic use.

Synthesis Methods

The synthesis of 3-[2-(2,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone can be achieved through various methods. One of the most commonly used methods involves the reaction of 2,4-dimethylphenol with ethyl 2-bromoacetate to form 2-(2,4-dimethylphenoxy)ethyl 2-bromoacetate. This intermediate is then reacted with 2-aminobenzamide to form the final product, 3-[2-(2,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone.

Scientific Research Applications

3-[2-(2,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

3-[2-(2,4-dimethylphenoxy)ethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13-7-8-17(14(2)11-13)22-10-9-20-12-19-16-6-4-3-5-15(16)18(20)21/h3-8,11-12H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRVGNZUKIBFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2C=NC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(2,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone

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